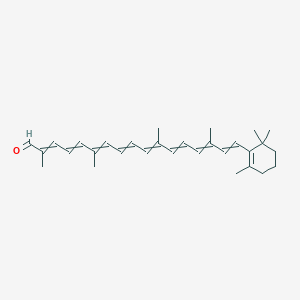
beta-Apocarotenal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Apocarotenal: is an organic compound classified as an apocarotenoid. It is derived from carotenoids through oxidative cleavage catalyzed by carotenoid oxygenases. This compound is found naturally in various fruits and vegetables, such as spinach and citrus fruits. This compound is known for its orange to orange-red color and is used as a food additive, with the E number E160e . It also serves as a precursor to vitamin A, although it has 50% less pro-vitamin A activity compared to beta-carotene .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Apocarotenal can be synthesized through the oxidative cleavage of beta-carotene. This process involves the use of carotenoid oxygenases, specifically beta-carotene 15,15’-oxygenase (BCO1) and beta-carotene 9’,10’-oxygenase (BCO2). BCO1 catalyzes the symmetric cleavage of beta-carotene at the 15,15’ double bond, while BCO2 asymmetrically cleaves beta-carotene to yield beta-10’-apocarotenal .
Industrial Production Methods: Industrial production of this compound involves the extraction of beta-carotene from natural sources, followed by its enzymatic conversion using carotenoid oxygenases. The process is optimized to ensure high yield and purity of the final product. The extracted beta-carotene is subjected to oxidative cleavage under controlled conditions to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Beta-Apocarotenal undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products Formed:
Beta-Apocarotenoic Acid: Formed through oxidation.
Beta-Apocarotenol: Formed through reduction.
Beta-Apocarotenyl Derivatives: Formed through substitution reactions.
Scientific Research Applications
Beta-Apocarotenal has a wide range of applications in scientific research, including:
Chemistry:
- Used as a precursor in the synthesis of various carotenoid derivatives.
- Studied for its antioxidant properties and potential to scavenge free radicals .
Biology:
- Investigated for its role in plant physiology, particularly in the biosynthesis of phytohormones like abscisic acid .
- Studied for its effects on gene expression and metabolic pathways in plants .
Medicine:
- Explored for its potential in preventing chronic diseases such as cardiovascular disorders and cancer due to its antioxidant properties .
- Investigated for its role in vision health as a precursor to vitamin A .
Industry:
Mechanism of Action
Beta-Apocarotenal exerts its effects through various molecular targets and pathways:
Oxidative Cleavage: The compound is produced through the oxidative cleavage of beta-carotene by carotenoid oxygenases (BCO1 and BCO2).
Antioxidant Activity: this compound acts as an antioxidant by scavenging free radicals and reducing oxidative stress.
Gene Expression: It influences gene expression related to carotenoid metabolism and stress responses in plants.
Vitamin A Precursor: As a precursor to vitamin A, this compound is involved in the biosynthesis of retinoids, which are essential for vision and cellular differentiation.
Comparison with Similar Compounds
Beta-Apocarotenal is unique among apocarotenoids due to its specific structure and properties. Similar compounds include:
Abscisic Acid: A plant hormone derived from carotenoids, involved in stress responses and seed dormancy.
Retinol: A form of vitamin A with similar antioxidant properties but higher pro-vitamin A activity.
Retinoic Acid: Another derivative of vitamin A, involved in cellular differentiation and growth.
Ionones: Compounds derived from carotenoids, known for their fragrance and flavor properties.
This compound stands out due to its balanced properties as a colorant, antioxidant, and vitamin A precursor, making it valuable in various applications .
Properties
IUPAC Name |
2,6,11,15-tetramethyl-17-(2,6,6-trimethylcyclohexen-1-yl)heptadeca-2,4,6,8,10,12,14,16-octaenal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40O/c1-24(13-8-9-14-25(2)16-11-18-27(4)23-31)15-10-17-26(3)20-21-29-28(5)19-12-22-30(29,6)7/h8-11,13-18,20-21,23H,12,19,22H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMMVLFMMAQXHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862538 |
Source


|
| Record name | 2,6,11,15-Tetramethyl-17-(2,6,6-trimethylcyclohex-1-en-1-yl)heptadeca-2,4,6,8,10,12,14,16-octaenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
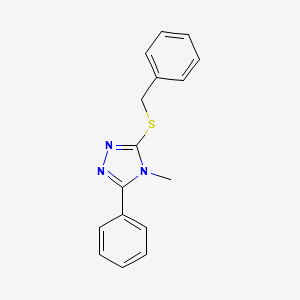
![1-(4-bromophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12507747.png)
![4-Isopropyl-2-[1-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopropyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12507750.png)
![N-(Bicyclo[1.1.1]pentan-1-yl)pivalamide](/img/structure/B12507753.png)
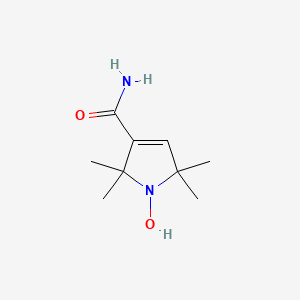
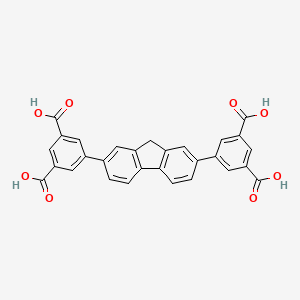
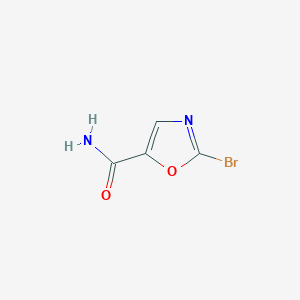
![2-[Hydroxy-(2-hydroxy-3-octadecoxypropoxy)phosphoryl]oxyethyl-trimethylazanium](/img/structure/B12507780.png)
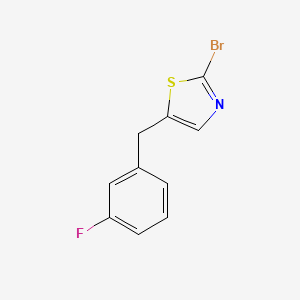
![4-tert-butyl-2-[3-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)pentan-3-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B12507796.png)
![{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 3-fluoro-4-methylbenzoate](/img/structure/B12507798.png)
![N-(2-chloropyridin-3-yl)-2-[(3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12507802.png)
![2-Morpholinobenzo[d]thiazole-4-carboxylic acid](/img/structure/B12507808.png)
![6-Fluoroimidazo[1,2-a]pyrimidine](/img/structure/B12507810.png)
